molecular formula C17H21N3O4S B8418831 tert-butyl 6-(4-(N-methylsulfamoyl)phenyl)pyridin-2-ylcarbamate

tert-butyl 6-(4-(N-methylsulfamoyl)phenyl)pyridin-2-ylcarbamate

Cat. No.: B8418831
M. Wt: 363.4 g/mol
InChI Key: SOCFKFXGOIOMTC-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4-(N-methylsulfamoyl)phenyl)pyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

tert-butyl N-[6-[4-(methylsulfamoyl)phenyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C17H21N3O4S/c1-17(2,3)24-16(21)20-15-7-5-6-14(19-15)12-8-10-13(11-9-12)25(22,23)18-4/h5-11,18H,1-4H3,(H,19,20,21)

InChI Key

SOCFKFXGOIOMTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(N-methylsulfamoyl)phenylboronic acid (17.2 g, 0.08 mol) and (6-bromo-pyridin-2-yl)carbamic acid tert-butyl ester (21.9 g, 0.08 mol) in DMF (125 mL) and H2O (125 mL) were added Pd(PPh3)4 (9.2 g, 0.008 mol) and K2CO3 (16.6 g, 0.12 mol). The resulting mixture was degassed by gently bubbling argon through the solution for 5 minutes at 20° C. The reaction mixture was then heated at 80° C. for 16 h. The mixture was evaporated under reduced pressure, then poured into H2O, and extracted with EtOAc. The organic phase was dried over Na2SO4, and was evaporated under reduced pressure to give tert-butyl 6-(4-(N-methylsulfamoyl)phenyl)pyridin-2-ylcarbamate (21 g, 58%), which was used in the next step without further purification.
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17.2 g
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21.9 g
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16.6 g
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125 mL
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125 mL
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9.2 g
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Synthesis routes and methods II

Procedure details

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